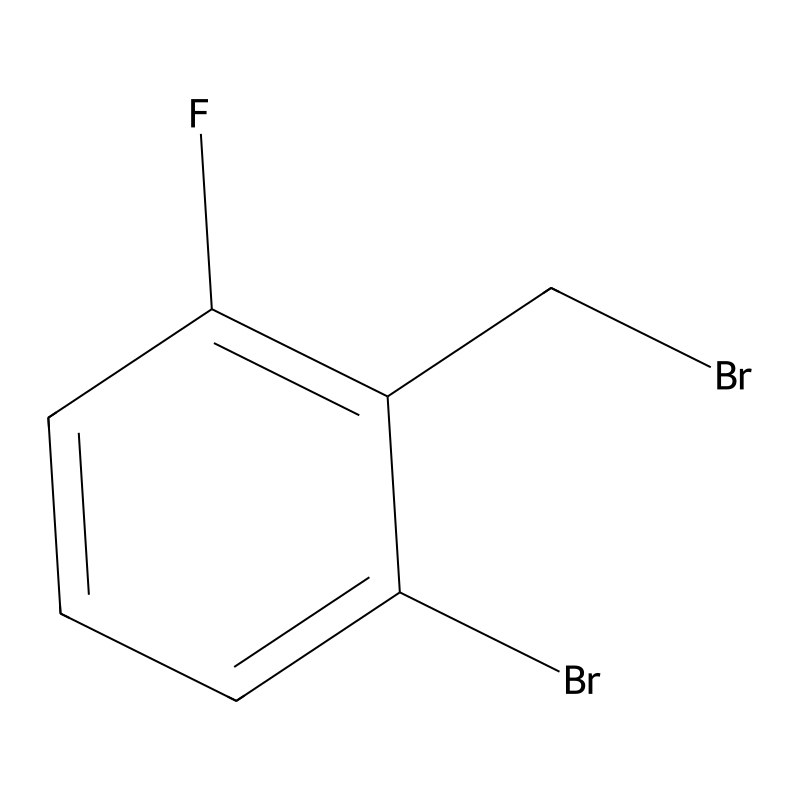1-Bromo-2-(bromomethyl)-3-fluorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- A relatively new molecule: Research on its properties and potential applications might be ongoing but not yet widely published.
- A niche compound: Its specific properties might limit its use to a particular research area with limited publications.
Further Exploration
While specific research applications are unavailable, here are some potential areas where this compound could be explored based on its functional groups:
- Organic synthesis: The presence of bromine atoms and a fluorine atom suggests potential use as a building block in organic synthesis for the development of new molecules with specific functionalities.
- Medicinal chemistry: Fluorine substitution can be used to improve the drug-like properties of molecules. However, further research is needed to determine if this specific compound holds any potential for medicinal applications.
- Material science: Aromatic compounds with halogen substituents can be used in the development of new materials with specific properties.
Finding More Information:
- Chemical databases: Searching resources like PubChem () or SciFinder can help identify recent publications or patents mentioning the compound.
- Scientific literature search: Utilize academic search engines like Google Scholar or Web of Science to find recent research articles that might mention the compound.
1-Bromo-2-(bromomethyl)-3-fluorobenzene is a halogenated aromatic compound with the molecular formula and a molecular weight of 267.92 g/mol. This compound features two bromine atoms and one fluorine atom attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. The compound is categorized under brominated and fluorinated benzenes, which are known for their diverse applications in organic synthesis and materials science.
- Nucleophilic Substitution Reactions: The bromine atoms can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
- Electrophilic Aromatic Substitution: The compound can engage in electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom, making the aromatic ring more reactive towards electrophiles.
- Radical Reactions: The compound can also participate in radical bromination processes, which are useful for synthesizing more complex organic molecules.
Synthesis of 1-Bromo-2-(bromomethyl)-3-fluorobenzene typically involves several steps:
- Bromination: Starting from a suitable precursor such as fluorobenzene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Bromomethylation: The introduction of the bromomethyl group can be performed using reagents like formaldehyde in the presence of hydrobromic acid.
- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels for further applications .
1-Bromo-2-(bromomethyl)-3-fluorobenzene has several applications:
- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.
- Material Science: Used in the development of novel materials due to its unique electronic properties derived from halogenation.
- Research Tool: Acts as a reagent in various
Interaction studies involving 1-Bromo-2-(bromomethyl)-3-fluorobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in different chemical environments and its potential biological interactions. Understanding these interactions is crucial for predicting its behavior in biological systems and its utility in medicinal chemistry.
Several compounds share structural similarities with 1-Bromo-2-(bromomethyl)-3-fluorobenzene, which can be compared based on their unique properties:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 2-Bromo-4-(bromomethyl)-1-fluorobenzene | 78239-71-1 | 0.93 | Different substitution pattern |
| 1-Bromo-4-(bromomethyl)-2-fluorobenzene | 127425-73-4 | 0.93 | Positioning of bromine groups |
| 1-Bromo-3-(bromomethyl)-5-fluorobenzene | 216755-57-6 | 0.91 | Additional fluorine atom |
| 1-Bromo-2-fluoro-3-methylbenzene | 59907-12-9 | 0.90 | Contains a methyl group |
| 4-Bromo-1-(bromomethyl)-2-fluorobenzene | 76283-09-5 | 0.85 | Variations in halogen positions |
These comparisons highlight the uniqueness of 1-Bromo-2-(bromomethyl)-3-fluorobenzene in terms of its specific arrangement of halogens and potential reactivity patterns compared to other similar compounds. Each variant has distinct properties that may influence its application in chemical synthesis and biological studies .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








